2-{(Tert-butoxy)carbonylamino}acetic acid is an organic compound notable for its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoroethyl moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique chemical properties and potential applications in drug development. Its chemical structure can be represented as follows:
This compound falls under the classification of amino acids and derivatives, specifically as a protected amino acid. The presence of the trifluoroethyl group enhances its lipophilicity and stability, making it suitable for various synthetic applications.
The synthesis of 2-{(Tert-butoxy)carbonylamino}acetic acid typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. High-purity reagents and solvents are essential to ensure the quality of the final product. Industrial production methods may involve automated systems for precise control over these conditions.
The molecular structure of 2-{(Tert-butoxy)carbonylamino}acetic acid features:
The compound can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its synthetic utility.
The mechanism of action for 2-{(Tert-butoxy)carbonylamino}acetic acid involves its interaction with specific molecular targets. The removal of the Boc protecting group under acidic conditions reveals a free amino group that can participate in various biochemical pathways. The trifluoroethyl group contributes to the compound's stability and lipophilicity, facilitating interactions with hydrophobic biological targets.
The emergence of 2-{(tert-butoxy)carbonylamino}acetic acid represents a strategic convergence of N-Boc protection chemistry and fluorine-based bioisosterism in medicinal chemistry. The tert-butoxycarbonyl (Boc) group, introduced in the 1960s as an acid-labile protecting group for amines, revolutionized peptide synthesis by enabling orthogonal protection strategies. The deliberate incorporation of the 2,2,2-trifluoroethyl group emerged later, driven by medicinal chemistry's pursuit of metabolic stabilization and enhanced pharmacokinetic properties. This compound class gained prominence post-2000 with advances in practical trifluoroethylation methodologies, particularly catalyst-free reductive aminations using trifluoroacetic acid (TFA) as a stable fluorine source [6]. These developments overcame historical limitations associated with pyrophoric reductants (e.g., LiAlH₄) or unstable intermediates like trifluoroacetaldehyde [6]. Commercial availability of closely related analogs (e.g., 2-((tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)phenyl)acetic acid, CID 22309177) since the early 2010s reflects industrial demand [3], with current premium pricing (e.g., $2,025/g for structural analogs) underscoring its high-value applications [2].
Table 1: Historical Development of Key Synthetic Methodologies
Time Period | Key Advancement | Impact on Compound Availability |
---|---|---|
Pre-2000 | Classical Boc protection strategies | Enabled amine protection in peptide synthesis |
Post-2000 | Catalyst-free trifluoroethylation using TFA [6] | Allowed practical synthesis of trifluoroethylamines in standard glassware |
2010s | Commercialization of analogs (e.g., CID 22309177) [3] | Improved accessibility for drug discovery programs |
This compound serves as a versatile linchpin in designing peptidomimetics and prodrugs due to three critical structural features:
Table 2: Functional Group Contributions to Molecular Design
Structural Element | Chemical Function | Biological Impact |
---|---|---|
tert-Butoxycarbonyl (Boc) | Reversible amine protection | Enables controlled oligomerization in peptide synthesis |
Trifluoroethyl group (-CH₂CF₃) | Electron-withdrawing group | Reduces basicity (pKa ~5.7 vs. 10.7 for ethylamine); enhances metabolic stability [6] |
Acetic acid moiety | Conjugation handle | Facilitates coupling to carriers/effectors in prodrugs |
The Boc-trifluoroethyl-amino acetic acid scaffold addresses three persistent challenges in modern drug development:
Escape from "Flatland": Traditional small-molecule drugs often suffer from excessive sp²-character ("flatness"), limiting target selectivity and solubility. This motif incorporates three-dimensionality (chiral center + cyclopropyl/oxane analogs) while maintaining low molecular weight (<300 Da). Related compounds like (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-methyloxan-4-yl)acetic acid (CAS 1251769-10-4) demonstrate how saturation enhances solubility and reduces promiscuous binding [7].
Peptide Drug Optimization: Native peptides exhibit poor oral bioavailability and rapid clearance. Incorporating this trifluoroethyl-modified glycine derivative into peptidomimetics counters both issues: The trifluoroethyl group's lipophilicity (logP increase ~0.5-1.0 per CF₃) improves passive diffusion, while its electron-withdrawing nature attenuates peptide bond hydrolysis. This is evidenced by antimicrobial peptide hybrids where trifluoroethylation enhanced serum stability without compromising potency [1] [6].
Hybrid Molecule Engineering: The motif bridges small molecules and biologics by enabling "click-and-play" conjugation. Its carboxylic acid allows fusion to heterocycles—shown in anti-infective conjugates where amino acid-heterocycle hybrids overcome resistance mechanisms [1]. The trifluoroethyl component specifically enhances target engagement where basic amines cause off-target effects (e.g., hERG inhibition), as its reduced pKa minimizes cationic charge.
Table 3: Synthesis Routes and Commercial Accessibility
Synthetic Approach | Conditions | Commercial Availability (Analogs) |
---|---|---|
Reductive trifluoroethylation [6] | Catalyst-free, TFA/PhSiH₃/THF, 25°C | Building blocks (e.g., AChemBlock AD247456): $2,025/g [2] |
Solid-phase peptide coupling | DIC/HOBt, Boc-protected amino acid | 2-(2-(((Boc)amino)methyl)phenyl)acetic acid: ≥97% purity, $34/100mg [5] |
Chiral synthesis | Asymmetric hydrogenation or resolution | (2S)-2-Boc-amino-2-(4-methyloxan-4-yl)acetic acid [7] |
The strategic union of Boc protectability, fluorine-driven ADME optimization, and versatile conjugation capability establishes this compound as an indispensable building block for next-generation therapeutics. Its continued adoption will accelerate the development of protease-resistant peptides, hybrid antimicrobials, and CNS-penetrant molecules where precise modulation of amine basicity is paramount.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: